8-Chloro-6-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-6-iodoquinoline is a chemical compound with the linear formula C9H5ClIN . It has a molecular weight of 289.5 and is typically stored in a dark, dry place at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-Chloro-6-iodoquinoline, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for 8-Chloro-6-iodoquinoline is 1S/C9H5ClIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H . This indicates that the compound has a benzene ring fused with a pyridine moiety, with chlorine and iodine substituents.Physical And Chemical Properties Analysis
8-Chloro-6-iodoquinoline is a solid at room temperature . The compound should be stored in a dark place, sealed, and at room temperature .Scientific Research Applications
-
Pharmaceutical Chemistry
- Application : Quinoline and its derivatives, including 8-Chloro-6-iodoquinoline, have been found to have significant biological and pharmaceutical activities . They are essential scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
- Methods : Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
- Results : The main part of the research focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment . Furthermore, various selected quinolines and derivatives with potential biological and pharmaceutical activities are presented .
-
Organic Chemistry
In addition, 8-Chloro-6-iodoquinoline is used as a reactant in room temperature CuI-catalyzed N-arylation using 2-pyridinyl β-ketones ligands .
In addition, 8-Chloro-6-iodoquinoline is used as a reactant in room temperature CuI-catalyzed N-arylation using 2-pyridinyl β-ketones ligands .
Safety And Hazards
Future Directions
While specific future directions for 8-Chloro-6-iodoquinoline are not available, quinoline derivatives have been the focus of numerous studies due to their wide range of applications in medicinal chemistry . They have been used in the development of new drugs and therapies, and it is likely that research into their properties and potential uses will continue.
properties
IUPAC Name |
8-chloro-6-iodoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXHUDSVFBPVEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743329 |
Source
|
Record name | 8-Chloro-6-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-iodoquinoline | |
CAS RN |
111454-67-2 |
Source
|
Record name | 8-Chloro-6-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.